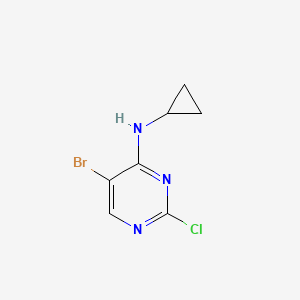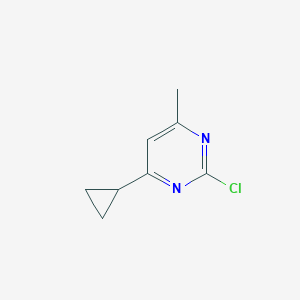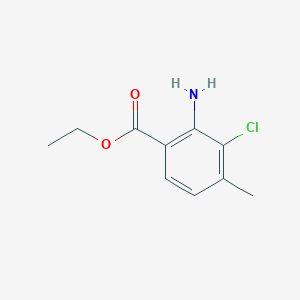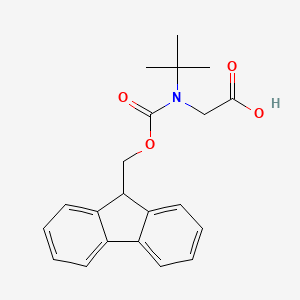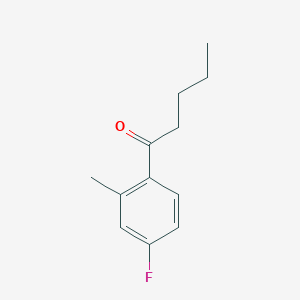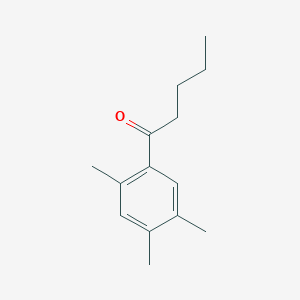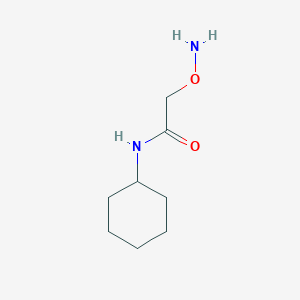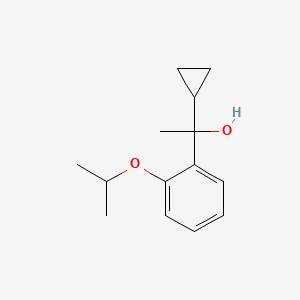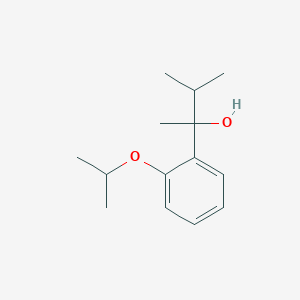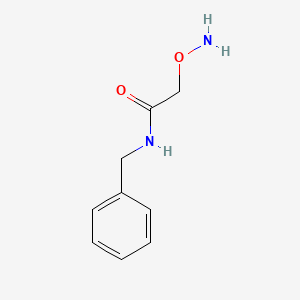
2-(Aminooxy)-N-benzylacetamide
Descripción general
Descripción
2-(Aminooxy)-N-benzylacetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sensitive Detection of Carbonyl Compounds : A study by Houdier et al. (2000) utilized a derivative of 2-(Aminooxy)-N-benzylacetamide as a probe for measuring trace amounts of carbonyl compounds (like aldehydes and ketones) in environmental water samples. This probe showed high sensitivity and allowed for detecting very low concentrations of these compounds (Houdier et al., 2000).
Anticonvulsant Agents : Abdulfatai et al. (2019) conducted a molecular docking study on α-substituted acetamido-N-benzylacetamide compounds as anticonvulsant agents. Their research indicated that these compounds have better binding scores than a commercially sold antiepileptic drug, suggesting their potential efficiency in managing convulsions (Abdulfatai et al., 2019).
Molecular Design for γ-Aminobutyrate-Aminotransferase Inhibitors : Adedirin et al. (2018) utilized QSAR (Quantitative Structure Activity Relationship) and molecular docking to design N-benzylacetamide derivatives to inhibit γ-amino butyrate-aminotransferase. These compounds were found to have the potential as anticonvulsant agents (Adedirin et al., 2018).
Human Histamine H3 Receptor Antagonists : Apodaca et al. (2003) investigated 4-(aminoalkoxy)benzylamines, related to this compound, for their in vitro activity at the human histamine H3 receptor. Some compounds in this series showed potent antagonistic activity, suggesting their potential in therapeutic applications (Apodaca et al., 2003).
Antimicrobial Agents Synthesis : Ewies and Abdelsalaam (2020) used 2-Cyano-N-arylacetamide, related to this compound, in synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. The study included molecular docking to highlight the most active compounds (Ewies & Abdelsalaam, 2020).
Propiedades
IUPAC Name |
2-aminooxy-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJGXQYBPFOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B7935152.png)
